molecular formula C5H12ClNO2S B2424475 (2R,3R)-2-Methyl-1,1-dioxothiolan-3-amine;hydrochloride CAS No. 2044706-25-2

(2R,3R)-2-Methyl-1,1-dioxothiolan-3-amine;hydrochloride

Cat. No.: B2424475
CAS No.: 2044706-25-2
M. Wt: 185.67
InChI Key: VGDBFHMFMFSGST-TYSVMGFPSA-N
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Description

(2R,3R)-2-Methyl-1,1-dioxothiolan-3-amine;hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2-Methyl-1,1-dioxothiolan-3-amine;hydrochloride typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric synthesis, where chiral auxiliaries or catalysts are used to produce the desired enantiomer. The reaction conditions often include controlled temperatures and pH levels to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis using optimized catalysts and reaction conditions. The process is designed to be cost-effective and scalable, ensuring high yields and consistent quality. Techniques such as crystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2-Methyl-1,1-dioxothiolan-3-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate, typically under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.

    Substitution: Nucleophiles such as halides or amines are used under various conditions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

(2R,3R)-2-Methyl-1,1-dioxothiolan-3-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2R,3R)-2-Methyl-1,1-dioxothiolan-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-2,3-Butanediol: Shares similar stereochemistry but differs in functional groups and applications.

    (2R,3R)-Dihydroquercetin: Another chiral compound with antioxidant properties.

Uniqueness

(2R,3R)-2-Methyl-1,1-dioxothiolan-3-amine;hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its versatility in various reactions and applications sets it apart from other similar compounds.

Properties

IUPAC Name

(2R,3R)-2-methyl-1,1-dioxothiolan-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S.ClH/c1-4-5(6)2-3-9(4,7)8;/h4-5H,2-3,6H2,1H3;1H/t4-,5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGDBFHMFMFSGST-TYSVMGFPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCS1(=O)=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](CCS1(=O)=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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